
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid
Overview
Description
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a cyclohexane derivative featuring a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid typically involves the oxidation of 5,5-dimethylcyclohexanone. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols for esterification and amines for amidation.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of metabolic pathways involving cyclohexane derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is not well-documented. its reactivity is primarily due to the presence of the carboxylic acid and ketone functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Similar structure but with two carboxylic acid groups instead of one ketone and one carboxylic acid.
Cyclohexanone: Lacks the carboxylic acid group, making it less versatile in certain reactions.
Adipic acid: A dicarboxylic acid with a similar molecular weight but different structural properties.
Uniqueness
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Biological Activity
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by the presence of a keto group and a carboxylic acid group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes:
- A cyclohexane ring
- Two methyl groups at the 5-position
- A keto group at the 2-position
- A carboxylic acid group at the 1-position
This unique arrangement contributes to its reactivity and interaction with biological systems.
Research indicates that this compound may exhibit various biological activities, primarily through:
- Enzyme Inhibition : The keto and carboxylic acid groups can interact with enzymes, potentially inhibiting or activating metabolic pathways.
- Cellular Interaction : Preliminary studies suggest that this compound can modulate cellular processes, possibly influencing cell proliferation and apoptosis.
Therapeutic Potential
The compound's biological activities suggest potential applications in:
- Anticancer Therapy : Initial investigations have shown that derivatives of similar compounds exhibit anticancer properties, particularly against lung cancer cell lines.
- Antimicrobial Activity : There is evidence that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
A study characterized the anticancer effects of related compounds on A549 lung adenocarcinoma cells. The results indicated a structure-dependent activity where certain derivatives showed significant cytotoxicity compared to standard treatments like cisplatin. Notably, compounds with specific functional groups exhibited enhanced potency against cancer cells while maintaining low toxicity towards non-cancerous cells .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar cyclohexane derivatives against multidrug-resistant strains of Staphylococcus aureus. These studies utilized agar diffusion methods to assess efficacy, revealing promising results that warrant further exploration into their use as therapeutic agents against resistant bacterial infections .
Data Table: Summary of Biological Activities
Activity Type | Compound Tested | Target Organism/Cell Line | Result |
---|---|---|---|
Anticancer | This compound derivatives | A549 (lung cancer) | Significant cytotoxicity observed |
Antimicrobial | Cyclohexane derivatives | Staphylococcus aureus | Effective against resistant strains |
Enzyme Inhibition | Related compounds | Various enzymes | Potential inhibition noted |
Properties
IUPAC Name |
5,5-dimethyl-2-oxocyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2)4-3-7(10)6(5-9)8(11)12/h6H,3-5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYAAVSJMLVRSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(C1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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